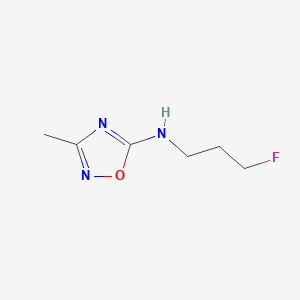
4-(Hexylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexylamino)pentan-1-ol is an organic compound with the molecular formula C11H25NO It is a primary alcohol with a hexylamino group attached to the fourth carbon of the pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with hexylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hexylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 4-(Hexylamino)pentanal or 4-(Hexylamino)pentanoic acid.
Reduction: 4-(Hexylamino)pentane.
Substitution: 4-(Hexylamino)pentyl chloride.
Scientific Research Applications
4-(Hexylamino)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(Hexylamino)pentan-1-ol exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a similar structure but without the hexylamino group.
4-Penten-1-ol: A related compound with a double bond in the pentanol chain.
Hexylamine: An amine with a similar hexyl group but lacking the pentanol chain.
Uniqueness
4-(Hexylamino)pentan-1-ol is unique due to the presence of both the hexylamino group and the primary alcohol group
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
4-(hexylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-3-4-5-6-9-12-11(2)8-7-10-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
MECDOPRGJIXLHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)
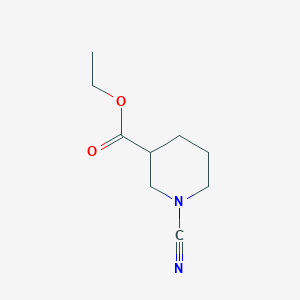


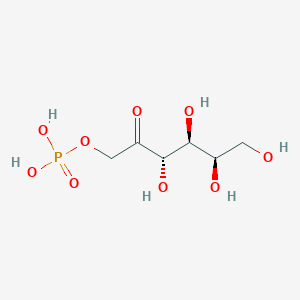

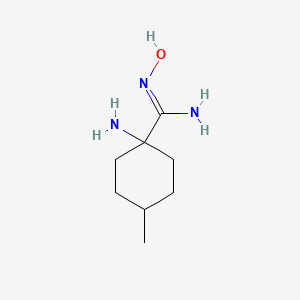
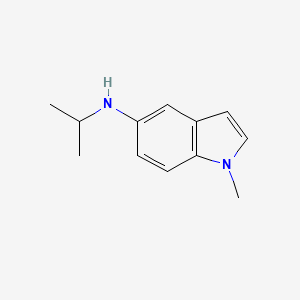
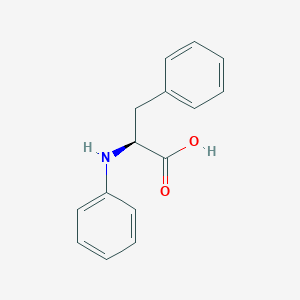


![1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
